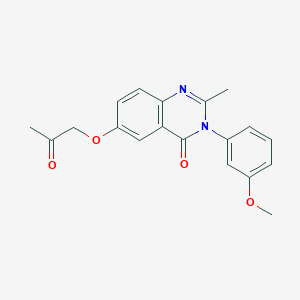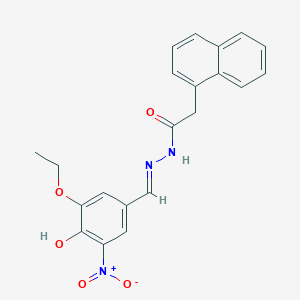
3-(3-methoxyphenyl)-2-methyl-6-(2-oxopropoxy)-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-methoxyphenyl)-2-methyl-6-(2-oxopropoxy)-4(3H)-quinazolinone, also known as GW0742, is a selective agonist of peroxisome proliferator-activated receptor delta (PPARδ). It has been extensively studied for its potential therapeutic applications in various diseases, such as metabolic disorders, cardiovascular diseases, and cancer.
Mécanisme D'action
3-(3-methoxyphenyl)-2-methyl-6-(2-oxopropoxy)-4(3H)-quinazolinone is a selective agonist of PPARδ, a nuclear receptor that plays a critical role in the regulation of lipid and glucose metabolism, inflammation, and cell proliferation. Activation of PPARδ by 3-(3-methoxyphenyl)-2-methyl-6-(2-oxopropoxy)-4(3H)-quinazolinone leads to the upregulation of genes involved in fatty acid oxidation, glucose uptake, and insulin sensitivity, while downregulating genes involved in lipogenesis and inflammation. In addition, 3-(3-methoxyphenyl)-2-methyl-6-(2-oxopropoxy)-4(3H)-quinazolinone has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of energy metabolism and cell growth.
Biochemical and Physiological Effects:
3-(3-methoxyphenyl)-2-methyl-6-(2-oxopropoxy)-4(3H)-quinazolinone has been shown to have a number of biochemical and physiological effects. It has been shown to improve insulin sensitivity and glucose metabolism in animal models of type 2 diabetes. It also has beneficial effects on lipid metabolism, reducing triglyceride and cholesterol levels in the blood. In addition, 3-(3-methoxyphenyl)-2-methyl-6-(2-oxopropoxy)-4(3H)-quinazolinone has been shown to have anti-inflammatory and anti-atherosclerotic effects, making it a potential treatment for cardiovascular diseases. Moreover, it has been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3-methoxyphenyl)-2-methyl-6-(2-oxopropoxy)-4(3H)-quinazolinone has several advantages for lab experiments. It is a selective agonist of PPARδ, making it a useful tool for studying the role of this receptor in various physiological processes. It has also been shown to have good bioavailability and pharmacokinetic properties, making it suitable for in vivo experiments. However, there are also some limitations to using 3-(3-methoxyphenyl)-2-methyl-6-(2-oxopropoxy)-4(3H)-quinazolinone in lab experiments. It is relatively expensive compared to other PPARδ agonists, and its long-term safety and efficacy in humans have not been fully established.
Orientations Futures
There are several future directions for research on 3-(3-methoxyphenyl)-2-methyl-6-(2-oxopropoxy)-4(3H)-quinazolinone. One area of interest is its potential therapeutic applications in metabolic disorders, such as type 2 diabetes and obesity. Further studies are needed to determine its long-term safety and efficacy in humans, as well as its potential for combination therapy with other drugs. Another area of interest is its potential use in cardiovascular diseases, such as atherosclerosis and heart failure. Moreover, the anti-cancer properties of 3-(3-methoxyphenyl)-2-methyl-6-(2-oxopropoxy)-4(3H)-quinazolinone warrant further investigation, particularly in the context of combination therapy with other anti-cancer drugs. Finally, the development of more selective and potent PPARδ agonists may lead to the discovery of new therapeutic targets and treatment options for various diseases.
Méthodes De Synthèse
3-(3-methoxyphenyl)-2-methyl-6-(2-oxopropoxy)-4(3H)-quinazolinone can be synthesized through a multi-step process involving the condensation of 2-methyl-4-quinazolinone with ethyl 2-bromoacetate, followed by the reaction with 3-methoxybenzylamine and the subsequent hydrolysis of the ester group. The final product can be obtained through recrystallization and purification.
Applications De Recherche Scientifique
3-(3-methoxyphenyl)-2-methyl-6-(2-oxopropoxy)-4(3H)-quinazolinone has been widely studied for its potential therapeutic applications in various diseases. It has been shown to improve insulin sensitivity and glucose metabolism in animal models of type 2 diabetes. It also has beneficial effects on lipid metabolism, reducing triglyceride and cholesterol levels in the blood. In addition, 3-(3-methoxyphenyl)-2-methyl-6-(2-oxopropoxy)-4(3H)-quinazolinone has been shown to have anti-inflammatory and anti-atherosclerotic effects, making it a potential treatment for cardiovascular diseases. Moreover, it has been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
3-(3-methoxyphenyl)-2-methyl-6-(2-oxopropoxy)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-12(22)11-25-16-7-8-18-17(10-16)19(23)21(13(2)20-18)14-5-4-6-15(9-14)24-3/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXVAXQVWLEICB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)OCC(=O)C)C(=O)N1C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1-cyclohexen-1-ylacetyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6033749.png)
![ethyl 4-[({[(2-phenyl-4-quinolinyl)carbonyl]amino}carbonothioyl)amino]benzoate](/img/structure/B6033756.png)


![4-(2,3-dimethylphenyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide](/img/structure/B6033769.png)

![N-(2-methoxy-5-methylphenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6033781.png)
![{1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-3-piperidinyl}(1-methyl-1H-imidazol-2-yl)methanone](/img/structure/B6033787.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B6033797.png)
![N-(3,4-dimethylphenyl)-1-[(methylthio)acetyl]-3-piperidinamine](/img/structure/B6033799.png)
![1-[1-(2-methoxyethyl)-4-piperidinyl]-N-(3-methylbenzyl)-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6033806.png)
![4-bromo-2-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6033816.png)
![1-[(2-butyl-1H-imidazol-4-yl)methyl]-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide](/img/structure/B6033845.png)
![2-[4-(2,1,3-benzoxadiazol-5-ylmethyl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6033848.png)